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Cat. No.: B1683662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

trimethylpsoralen (TMP) to investigate protein-DNA interactions in vivo. TMP, a

photoactivatable DNA crosslinking agent, offers a powerful tool to capture transient and stable

protein-DNA complexes within their native cellular environment.

Introduction to Trimethylpsoralen Crosslinking
4,5',8-trimethylpsoralen (TMP) is a tricyclic furocoumarin that readily intercalates into the DNA

double helix.[1][2] Upon exposure to long-wave ultraviolet (UVA) light (365 nm), TMP forms

covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine bases, primarily

thymines.[1][3] This rapid and efficient crosslinking "freezes" protein-DNA interactions, allowing

for their subsequent isolation and analysis. Unlike formaldehyde, which forms protein-protein

and protein-DNA crosslinks, psoralens primarily create DNA-DNA crosslinks, which can trap

proteins that are in close proximity to the DNA.[4][5] This property makes TMP a valuable tool

for mapping protein binding sites and studying chromatin structure.[6][7][8]

Key Advantages of Trimethylpsoralen:

In vivo application: TMP is cell-permeable, allowing for the crosslinking of protein-DNA

complexes within living cells.
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Rapid kinetics: The photoactivation process is rapid, providing a snapshot of interactions at a

specific moment.

Reversibility: Psoralen crosslinks can be reversed by exposure to short-wavelength UV light

(254 nm), facilitating downstream analysis of the DNA.[4]

Data Presentation
The following tables summarize quantitative data related to the efficiency and characteristics of

psoralen-mediated crosslinking.

Table 1: Comparison of Psoralen Derivatives for Nucleic Acid Crosslinking

Psoralen Derivative Solubility in Water
Relative
Crosslinking
Efficiency

Reference

4'-aminomethyl

trioxsalen (AMT)
~1 mg/mL Standard [9]

Amotosalen 230 mg/mL
~7-fold higher than

AMT in vivo
[9]

8-methoxypsoralen (8-

MOP)
Low

Forms both

monoadducts and

crosslinks

[10]

4,5',8-

trimethylpsoralen

(TMP)

Low
Efficient in forming

crosslinks
[1][10]

Table 2: Factors Influencing Psoralen-DNA Crosslinking Kinetics
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Factor
Effect on
Crosslinking

Observations Reference

TFO Concentration

Increased crosslink

formation at higher

concentrations.

The efficiency of

monoadduct formation

remained relatively

constant, while

interstrand crosslink

formation increased

several-fold with

increasing triplex-

forming

oligonucleotide (TFO)

concentration.

[11]

Glycerol
Enhanced crosslink

formation.

Glycerol

concentrations of

0.5% (vol/vol) or

higher mimicked the

effect of high TFO

concentrations in

enhancing crosslink

formation.

[11]

UVA Dose

Crosslink yields are

directly proportional to

the UVA dose.

At low radiation

doses, monoadducts

are the major

photoadducts, which

are converted to

crosslinks at higher

doses.

[4][12]

Local Macromolecular

Environment

Modulates

photoreactivity.

Photoreactivity is

influenced by

sequence-

independent factors

that can affect the

local environment of

the DNA.

[11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.biorxiv.org/content/10.1101/153353v1.full-text
https://www.biorxiv.org/content/10.1101/153353v1.full-text
https://pubmed.ncbi.nlm.nih.gov/9013628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC308256/
https://www.biorxiv.org/content/10.1101/153353v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This section provides detailed methodologies for key experiments involving trimethylpsoralen
to study protein-DNA interactions.

Protocol for In Vivo Crosslinking of Protein-DNA
Complexes with Trimethylpsoralen
This protocol describes the fundamental steps for crosslinking protein-DNA interactions in

cultured mammalian cells using TMP.

Materials:

4,5',8-trimethylpsoralen (TMP) stock solution (e.g., 2 mg/mL in DMSO)

Phosphate-buffered saline (PBS), ice-cold

Cell culture medium

Long-wave UV light source (365 nm)

Cell scrapers

Microcentrifuge tubes

Procedure:

Cell Culture: Grow mammalian cells to the desired confluency (typically 70-80%) in standard

culture dishes.

TMP Incubation:

Aspirate the culture medium and wash the cells once with ice-cold PBS.

Add pre-warmed culture medium containing the desired final concentration of TMP (e.g.,

5-20 µg/mL).
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Incubate the cells for 10-15 minutes at 37°C in the dark to allow for TMP intercalation into

the DNA.

UVA Irradiation:

Place the culture dish on a cold surface (e.g., a pre-chilled aluminum block or on ice) to

minimize cellular damage during irradiation.

Expose the cells to UVA light (365 nm) for a predetermined time (e.g., 5-15 minutes). The

optimal irradiation time and distance from the light source should be empirically

determined.

Cell Harvesting:

Immediately after irradiation, aspirate the TMP-containing medium and wash the cells

twice with ice-cold PBS.

Harvest the cells by scraping in ice-cold PBS.

Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation

(e.g., 1,000 x g for 5 minutes at 4°C).

Discard the supernatant. The cell pellet containing the crosslinked protein-DNA complexes

can be stored at -80°C or used immediately for downstream applications.

Psoralen-Crosslinking and Immunoprecipitation (CLIP)-
based Protocol
This protocol outlines the immunoprecipitation of TMP-crosslinked protein-DNA complexes,

adapted from established CLIP methodologies.[13][14][15]

Materials:

Crosslinked cell pellet (from Protocol 3.1)

Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)

Sonication equipment or micrococcal nuclease
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Antibody specific to the DNA-binding protein of interest

Protein A/G magnetic beads

Wash buffers (low salt, high salt, and LiCl wash buffers)

Elution buffer (e.g., SDS-containing buffer)

Proteinase K

Phenol:chloroform:isoamyl alcohol

Glycogen

Ethanol and 70% ethanol

Nuclease-free water

Procedure:

Cell Lysis and Chromatin Fragmentation:

Resuspend the crosslinked cell pellet in ice-cold lysis buffer.

Incubate on ice for 10-15 minutes.

Fragment the chromatin to a desired size range (e.g., 200-800 bp) by sonication or

enzymatic digestion with micrococcal nuclease. The optimal conditions should be

determined empirically.

Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell

debris. Transfer the supernatant (chromatin) to a new tube.

Immunoprecipitation:

Pre-clear the chromatin by incubating with protein A/G beads for 1 hour at 4°C on a

rotator.

Pellet the beads and transfer the supernatant to a new tube.
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Add the primary antibody specific to the target protein and incubate overnight at 4°C on a

rotator.

Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the

antibody-protein-DNA complexes.

Washing:

Pellet the beads and discard the supernatant.

Perform a series of washes to remove non-specifically bound proteins and DNA. Typically,

this includes sequential washes with a low salt buffer, a high salt buffer, a LiCl buffer, and

a final wash with TE buffer.

Elution and Crosslink Reversal:

Elute the protein-DNA complexes from the beads by incubating with elution buffer at 65°C.

To reverse the crosslinks, add Proteinase K to the eluate and incubate at 55°C for 1-2

hours, followed by an incubation at 65°C overnight.

Alternatively, for DNA-only analysis, crosslinks can be reversed by irradiation with short-

wave UV light (254 nm).

DNA Purification:

Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol

precipitation with glycogen as a carrier.

Wash the DNA pellet with 70% ethanol and resuspend in nuclease-free water.

Downstream Analysis:

The purified DNA can be analyzed by qPCR to quantify the enrichment of specific DNA

sequences, or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding

sites of the protein of interest.
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The following diagrams illustrate the key workflows and concepts described in these application

notes.
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Caption: Mechanism of trimethylpsoralen-mediated protein-DNA crosslinking.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1683662?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Cultured Cells

1. TMP Incubation
(in the dark)

2. UVA Irradiation
(365 nm)

3. Cell Harvesting

4. Cell Lysis &
Chromatin Fragmentation

5. Immunoprecipitation
(Specific Antibody)

6. Washing Steps

7. Elution

8. Crosslink Reversal
& Proteinase K Treatment

9. DNA Purification

10. Downstream Analysis
(qPCR or ChIP-seq)

Click to download full resolution via product page

Caption: Experimental workflow for Psoralen-Crosslinking and Immunoprecipitation (CLIP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Studying Protein-
DNA Interactions Using Trimethylpsoralen]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683662#trimethylpsoralen-protocol-for-studying-
protein-dna-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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